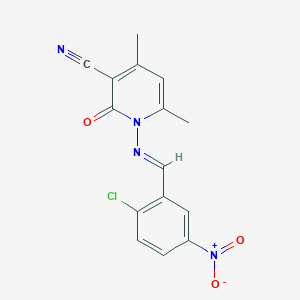![molecular formula C17H17N3O5S B323152 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B323152.png)
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: is a chemical compound with the molecular formula C17H17N3O5S and a molecular weight of 375.4 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidinylsulfonyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide typically involves the following steps:
Sulfonylation: The addition of the pyrrolidinylsulfonyl group.
Amidation: The formation of the benzamide structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, sulfonylation, and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products:
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Vergleich Mit ähnlichen Verbindungen
3-nitro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: can be compared with other nitrobenzamides and sulfonylbenzamides.
Uniqueness:
- The presence of both the nitro and pyrrolidinylsulfonyl groups in the same molecule makes it unique compared to other compounds with only one of these functional groups. This dual functionality may enhance its reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C17H17N3O5S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-15(12-13)20(22)23)18-14-6-8-16(9-7-14)26(24,25)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21) |
InChI-Schlüssel |
CXJXHEQCCRRHQN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![4,6-dimethyl-2-oxo-1-[[(Z)-pyrrol-2-ylidenemethyl]amino]pyridine-3-carbonitrile](/img/structure/B323070.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![4,6-Dimethyl-1-[(3-methylbenzylidene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323073.png)
![1-[(2,3-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323074.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)

![1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323084.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323085.png)
![1-{[(1E)-(5-bromo-2,4-dimethoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323088.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B323090.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methoxyphenyl}acetamide](/img/structure/B323091.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B323092.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-chloro-3-nitrophenyl}acetamide](/img/structure/B323093.png)
